![molecular formula C16H18Cl2N2O3S B2505672 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide CAS No. 1797739-77-5](/img/structure/B2505672.png)

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide is a chemically synthesized molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the paper titled "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide..." discusses the synthesis of a compound that is an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) . Although the target compound is not the same, the synthesis likely involves similar azabicyclo structures and could potentially employ similar synthetic strategies, such as the use of electrophilic reagents and the formation of bicyclic ring systems.

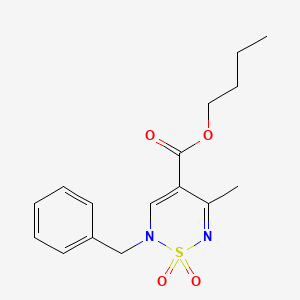

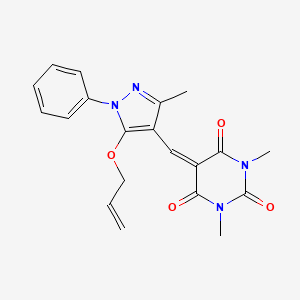

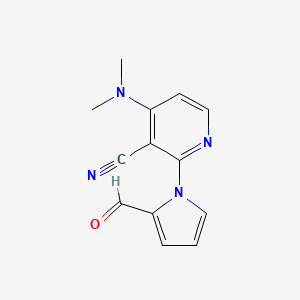

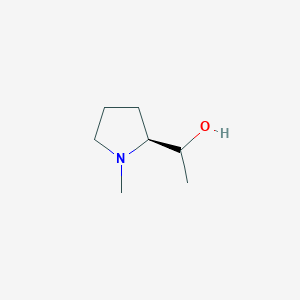

Molecular Structure Analysis

The molecular structure of the compound includes an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing nitrogen. This structure is similar to the azabicyclo[2.2.2]octane moiety discussed in paper , which is part of a compound that acts on the alpha7 nAChR. The presence of the azabicyclo structure is significant as it can impart specific binding properties to the molecule, potentially influencing its interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the reactions of similar structures. For example, chlorosulfonyl isocyanate reactions with azabicyclic compounds, as described in the second paper, involve regiospecific two-atom insertion pathways . These reactions lead to ring cleavage and recombination, which could be relevant if similar electrophilic reagents are used in the synthesis or modification of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, we can hypothesize based on related compounds. The compound likely has a significant molecular weight due to its complex structure, and the presence of dichlorobenzenesulfonamide suggests it may have acidic properties and could be reactive towards nucleophiles. The azabicyclo moiety may confer rigidity to the molecule, potentially affecting its solubility and bioavailability.

Applications De Recherche Scientifique

Structural Analysis and Synthesis

Research on the structural characteristics and synthesis of compounds related to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide includes studies on its bicyclic structures and the synthesis of related compounds. For example, Batsanov et al. (2000) explored the structure of a related compound, focusing on the spatial arrangement of its substituents and bond lengths, providing foundational knowledge for understanding its chemical behavior and reactivity (Batsanov et al., 2000).

Reaction Mechanisms

Studies on reaction mechanisms involving related compounds have been conducted to understand their potential in synthetic applications. For instance, Kesler (1980) investigated the Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene, leading to the preparation of compounds with azabicyclooctane structures, which are crucial for understanding the reactivity and applications of this compound in organic synthesis (Kesler, 1980).

Potential Medicinal Chemistry Applications

The structural motif of this compound is found in various bioactive compounds, indicating its importance in medicinal chemistry research. Research by Liu et al. (2015) on Tyrosine Threonine Kinase (TTK) inhibitors highlights the application of similar bicyclic systems in developing anticancer agents, demonstrating the potential therapeutic applications of compounds with similar structural features (Liu et al., 2015).

Catalysis and Organic Transformations

The application of related compounds in catalysis and organic transformations is another area of interest. For example, Hasaninejad et al. (2011) described the use of a catalyst derived from diazabicyclo[2.2.2]octane for the synthesis of 4H-benzo[b]pyran derivatives, showcasing the utility of bicyclic systems in facilitating efficient synthetic pathways (Hasaninejad et al., 2011).

Mécanisme D'action

Target of Action

The compound, also known as “N-[3-(8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2,6-dichlorobenzenesulfonamide” or “F6471-2631” or “N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide”, is a derivative of the tropane alkaloid family . Tropane alkaloids are known for their wide array of biological activities .

Mode of Action

It’s known that tropane alkaloids, which this compound is a derivative of, have diverse biological activities

Biochemical Pathways

Given that it’s a derivative of tropane alkaloids, it’s likely that it affects similar biochemical pathways as other tropane alkaloids

Result of Action

As a derivative of tropane alkaloids, it’s likely that it has similar effects at the molecular and cellular level

Propriétés

IUPAC Name |

N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2,6-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O3S/c17-13-5-2-6-14(18)16(13)24(22,23)19-10-9-15(21)20-11-3-1-4-12(20)8-7-11/h1-3,5-6,11-12,19H,4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDPSTFLMMPAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)CCNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505604.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)